molecular formula C5H7BrO2 B2604617 3-bromotetrahydro-2H-pyran-2-one CAS No. 55974-69-1

3-bromotetrahydro-2H-pyran-2-one

Cat. No. B2604617
CAS RN: 55974-69-1
M. Wt: 179.013
InChI Key: OFGZDTPHFDBLGJ-UHFFFAOYSA-N
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Description

3-Bromotetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C5H7BrO2 . It has an average mass of 179.01 Da and a monoisotopic mass of 163.983673 Da . It is a useful research chemical used in the preparation of diazole lactams as CCR1 receptor antagonists, which are useful in treating CCR1-mediated diseases .


Molecular Structure Analysis

The molecular structure of 3-bromotetrahydro-2H-pyran-2-one is represented by the SMILES string C1CC(COC1)Br . The InChI string is InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromotetrahydro-2H-pyran-2-one include a density of 1.5±0.1 g/cm^3, a boiling point of 178.0±33.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 39.7±3.0 kJ/mol, a flash point of 69.2±26.5 °C, and an index of refraction of 1.492 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthon for 2H-Pyran-2-ones

    3-bromotetrahydro-2H-pyran-2-one is used in the synthesis of various 2H-pyran-2-ones. These compounds are synthesized through Pd(0)-catalyzed coupling reactions, and are applicable in the synthesis of lucibufagins and bufadienolides, indicating their potential in producing complex organic compounds (Liu & Meinwald, 1996).

  • Improved Preparation for Diels-Alder Cycloadditions

    An improved preparation method for 3-bromotetrahydro-2H-pyran-2-one makes it a more efficient ambiphilic diene in Diels-Alder cycloadditions, enhancing its utility in organic syntheses (Posner, Afarinkia, & Dai, 2003).

  • Diverse Synthetic Pathways

    This compound is versatile in catalysis, demonstrating divergent pathways under N-heterocyclic carbene catalysis, leading to different unsaturated acyl azoliums (Wang et al., 2013).

Biological and Environmental Applications

  • CO2-Derived Lactone Platform

    3-bromotetrahydro-2H-pyran-2-one is related to the synthesis of 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone. EVP is significant in synthesizing high CO2-content polymers, indicating environmental applications (Rapagnani & Tonks, 2022).

  • Seed Germination Stimulants

    Derivatives of 2H-pyran-2-one, which can be synthesized from compounds like 3-bromotetrahydro-2H-pyran-2-one, are identified in smoke and promote seed germination in various plant species (Flematti et al., 2009).

  • Anti-corrosion Applications

    Pyran-2-one derivatives show potential in anti-corrosion applications for metals, suggesting the utility of 3-bromotetrahydro-2H-pyran-2-one in protective coatings (El Hattak et al., 2021).

Safety And Hazards

The compound is classified as a warning hazard. It has hazard statements H315, H335, and H319 . Precautionary statements include P264, P280, P305+P351+P338, and P337+P313P .

Future Directions

While specific future directions for 3-bromotetrahydro-2H-pyran-2-one are not available, pyran derivatives in general have been the focus of recent research due to their presence in many natural products and their broad spectrum of biological and pharmaceutical properties .

properties

IUPAC Name

3-bromooxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-2-1-3-8-5(4)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGZDTPHFDBLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)OC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromotetrahydro-2H-pyran-2-one

CAS RN

55974-69-1
Record name 3-bromooxan-2-one
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